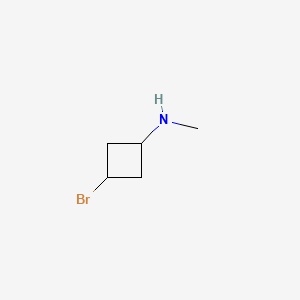
4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of a bromomethyl group at the 4-position and a methyl group at the 6-position of the indene structure. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 6-methyl-2,3-dihydro-1H-indene using bromine or hydrobromic acid in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure the formation of the desired bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors to control the reaction parameters more precisely and reduce the formation of by-products. Additionally, the use of more environmentally friendly solvents and reagents is often explored to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Alcohols, amines, and thioethers.
Oxidation: Carboxylic acids.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene depends on the specific application and the target molecule. Generally, the bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, depending on the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)-6,7-dimethoxycoumarin: Used as a fluorescent labeling reagent in HPLC for the detection of carboxylic acids.
4-Bromobenzyl bromide: Used as an intermediate in organic synthesis and as a reagent for introducing bromomethyl groups into other molecules.
Uniqueness
4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene is unique due to its indene structure, which imparts specific reactivity and properties not found in other bromomethyl derivatives. Its bicyclic framework and the presence of both bromomethyl and methyl groups make it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C11H13Br |
|---|---|
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Br/c1-8-5-9-3-2-4-11(9)10(6-8)7-12/h5-6H,2-4,7H2,1H3 |
InChI-Schlüssel |
UAWSEDLURIPZLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCC2)C(=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)

![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)

![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)

![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)


